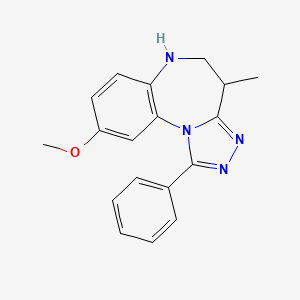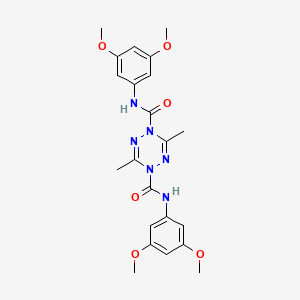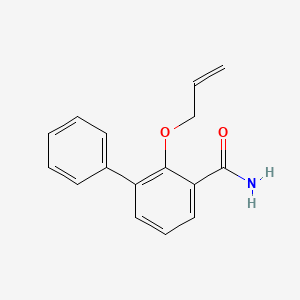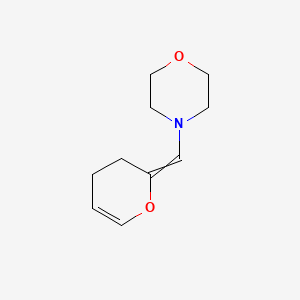
Agn-PC-0jtm07
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agn-PC-0jtm07 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of Agn-PC-0jtm07 involves several methods, including solid-phase reaction synthesis, alcohol salt hydrolysis, sol-gel method, and chemical co-precipitation method . Each method has its advantages and limitations:
Solid-phase reaction synthesis: Requires high reaction temperature and long reaction time, making it challenging to achieve homogeneous chemical composition.
Alcohol salt hydrolysis: Produces high purity powder but is rarely used due to the expensive and hard-to-obtain raw materials.
Sol-gel method: Allows for the preparation of nanopowders with uniform particle size and good dispersion.
Chemical co-precipitation method: Achieves molecular-level mixing and reduces the calcination temperature, resulting in excellent performance powders.
Analyse Des Réactions Chimiques
Agn-PC-0jtm07 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:
Oxidation: Involves the use of oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Utilizes reducing agents like hydrogen or sodium borohydride.
Substitution: Often involves halogenation or alkylation reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions can yield reduced metal forms.
Applications De Recherche Scientifique
Agn-PC-0jtm07 has a wide range of scientific research applications :
Chemistry: Used in the synthesis of nanoparticles and as a catalyst in various chemical reactions.
Biology: Employed in biosynthesis and characterization studies, particularly for its antimicrobial properties.
Medicine: Investigated for its potential in treating diseases, including its antiviral and anticancer properties.
Industry: Utilized in the production of nanomaterials, which have applications in electronics, environmental protection, and more.
Mécanisme D'action
The mechanism by which Agn-PC-0jtm07 exerts its effects involves interactions with molecular targets and pathways . For instance, it may act as an agonist or inhibitor in specific biochemical pathways, influencing cellular processes and responses. The exact molecular targets and pathways can vary depending on the application and context of use.
Comparaison Avec Des Composés Similaires
Agn-PC-0jtm07 can be compared with other similar compounds to highlight its uniqueness :
AGN-PC-0CUK9P: Demonstrates high affinity for dual inhibition of RET and VEGFR2, making it a potential candidate for cancer treatment.
AGN-201904: Used in trials for preventing peptic ulcers, showcasing its potential in gastrointestinal applications.
These comparisons underscore the distinct properties and applications of this compound, making it a compound of significant interest in various scientific domains.
Propriétés
Numéro CAS |
54774-92-4 |
|---|---|
Formule moléculaire |
C10H15NO2 |
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
4-(3,4-dihydropyran-2-ylidenemethyl)morpholine |
InChI |
InChI=1S/C10H15NO2/c1-2-6-13-10(3-1)9-11-4-7-12-8-5-11/h2,6,9H,1,3-5,7-8H2 |
Clé InChI |
UAFXBJXIQLXKBO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=CN2CCOCC2)OC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



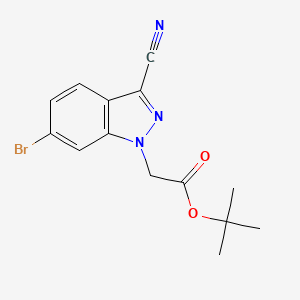
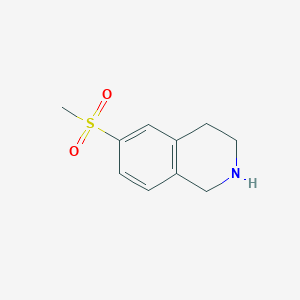
![2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B13941561.png)
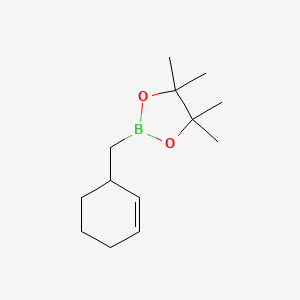
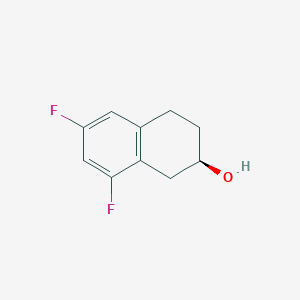
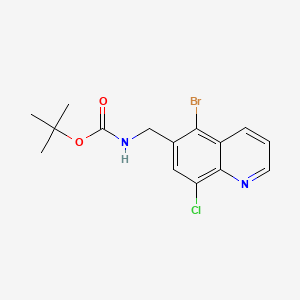

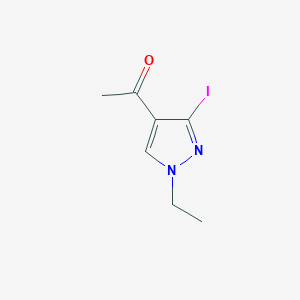
![6-(Methylsulfonyl)-1-(3-nitrobenzyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13941598.png)
